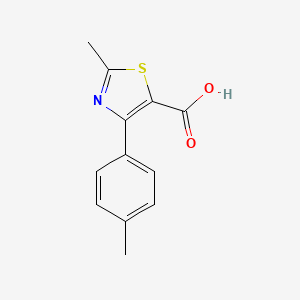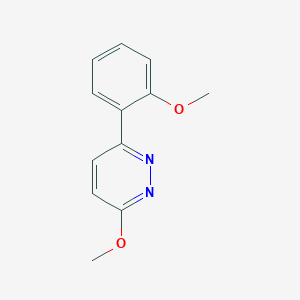
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone
Overview
Description
The compound (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone is a member of the aromatic ketone family. It features a methanone core flanked by two distinct phenyl groups: one substituted with difluorines and the other with a hydroxymethyl group. This structural arrangement can lead to intriguing physical and chemical properties, making the compound of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone involves a Friedel-Crafts acylation reaction. In this process, 3,4-difluorobenzoyl chloride and 4-(hydroxymethyl)benzene react in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions, typically maintained below 50°C to prevent decomposition of the reactants or product.
Industrial Production Methods
On an industrial scale, similar synthetic methods can be employed with optimizations for yield and efficiency. This might involve the use of continuous flow reactors to manage the exothermic nature of the Friedel-Crafts acylation, ensuring consistent product quality and higher throughput. Enhanced purification methods such as recrystallization and distillation would be vital to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone: undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to form quinones or carboxylic acids.
Reduction: : Possible reduction to the corresponding alcohols.
Substitution: : Aromatic substitution reactions, given the presence of active hydrogen atoms and electronegative fluorine atoms.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Use of lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenating agents or nitrating agents under controlled conditions.
Major Products
Oxidation: : Formation of difluorophenylcarboxylic acids or quinones.
Reduction: : Conversion to the corresponding alcohols.
Substitution: : Variously substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups facilitate various transformations, enabling the creation of new materials or pharmaceuticals.
Biology and Medicine
In biological research, this compound could serve as an intermediate for the development of molecules that modulate biological pathways. It could also be a probe for studying the effects of difluorinated and hydroxymethyl-substituted aromatic compounds on biological systems.
Industry
Industrially, it might find applications in the synthesis of specialty chemicals, agrochemicals, or as a precursor to materials with unique physical properties like polymers or liquid crystals.
Mechanism of Action
The effects of (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone depend on the molecular targets and pathways it interacts with. As an aromatic ketone, it might engage in non-covalent interactions such as pi-stacking or hydrogen bonding with proteins, influencing their conformation and activity. The difluorophenyl and hydroxymethyl substitutions could also enable interactions with specific receptors or enzymes, modifying their function.
Comparison with Similar Compounds
Comparing (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone to other similar compounds can highlight its unique properties:
(3,4-Difluorophenyl)phenylmethanone: : Lacks the hydroxymethyl group, potentially altering its reactivity and biological interactions.
Phenyl(4-(hydroxymethyl)phenyl)methanone: : Lacks the difluorine substitutions, affecting its electronic properties and possibly its interaction profile.
Unique Feature: : The combination of both difluorophenyl and hydroxymethyl groups in a single molecule offers a distinct set of chemical reactivity and potential biological interactions.
List of Similar Compounds
(3,4-Difluorophenyl)phenylmethanone
Phenyl(4-(hydroxymethyl)phenyl)methanone
(3-Fluorophenyl)(4-(hydroxymethyl)phenyl)methanone
(4-Fluorophenyl)(4-(hydroxymethyl)phenyl)methanone
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(hydroxymethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-5-11(7-13(12)16)14(18)10-3-1-9(8-17)2-4-10/h1-7,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKMOLOXBHHHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728257 | |
| Record name | (3,4-Difluorophenyl)[4-(hydroxymethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017598-62-7 | |
| Record name | (3,4-Difluorophenyl)[4-(hydroxymethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)
![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)

![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)
![3-Azaspiro[5.5]undecan-9-one](/img/structure/B1507587.png)



![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B1507599.png)
![methyl (3S,4R)-4-{[(benzyloxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B1507601.png)
